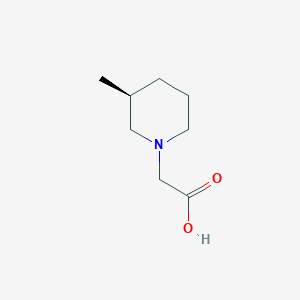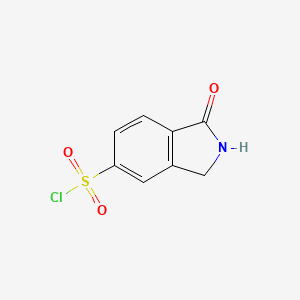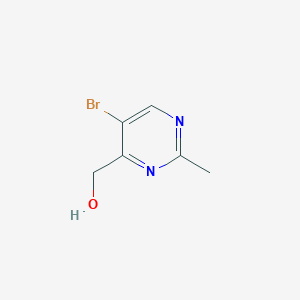![molecular formula C11H17NO4 B13902723 (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)
(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[310]hexane-4-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4S,5R)-2-Azabicyclo[3.1.0]hexane-4-carboxylic acid: Lacks the tert-butoxycarbonyl group.
(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane: Lacks the carboxylic acid group.
Uniqueness
The presence of both the tert-butoxycarbonyl group and the carboxylic acid group in (1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid makes it unique. This combination of functional groups allows for a wide range of chemical modifications and applications, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-7(9(13)14)6-4-8(6)12/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 |
Clé InChI |
SDTQQTUDFXUEEX-BWZBUEFSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1C2)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-methyl (1R,3S,6S)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13902643.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)

![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)


![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)

![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
![Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B13902734.png)
![5-(4-Bromophenyl)-2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B13902742.png)

